molecular formula C11H10N2O2 B15358479 (6-Pyridin-4-yloxypyridin-3-yl)methanol

(6-Pyridin-4-yloxypyridin-3-yl)methanol

Cat. No.: B15358479
M. Wt: 202.21 g/mol
InChI Key: GFVNHIWEWBQRAX-UHFFFAOYSA-N
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Description

(6-Pyridin-4-yloxypyridin-3-yl)methanol: is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound features a pyridine ring substituted with a hydroxyl group and a methanol group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Pyridin-4-yloxypyridin-3-yl)methanol typically involves the following steps:

  • Starting Materials: : The synthesis begins with pyridine derivatives as starting materials.

  • Substitution Reactions: : The pyridine ring undergoes substitution reactions to introduce the desired functional groups.

  • Oxidation and Reduction: : Various oxidation and reduction reactions are employed to achieve the correct oxidation state of the compound.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves large-scale reactions, rigorous quality control, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

(6-Pyridin-4-yloxypyridin-3-yl)methanol: can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing the pyridine ring or other functional groups.

  • Substitution: : Replacing hydrogen atoms or other substituents on the pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include pyridine derivatives, alcohols, ketones, and other substituted pyridines.

Scientific Research Applications

(6-Pyridin-4-yloxypyridin-3-yl)methanol: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : It is used in the study of biological systems and interactions with biomolecules.

  • Industry: : It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Pyridin-4-yloxypyridin-3-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and methanol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

(6-Pyridin-4-yloxypyridin-3-yl)methanol: is compared with other similar compounds such as pyridine , pyridoxine , and pyridoxal . While these compounds share the pyridine core, the presence of the hydroxyl and methanol groups in This compound gives it unique chemical and biological properties.

List of Similar Compounds

  • Pyridine

  • Pyridoxine

  • Pyridoxal

  • Nicotinic acid

  • Isonicotinic acid

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

(6-pyridin-4-yloxypyridin-3-yl)methanol

InChI

InChI=1S/C11H10N2O2/c14-8-9-1-2-11(13-7-9)15-10-3-5-12-6-4-10/h1-7,14H,8H2

InChI Key

GFVNHIWEWBQRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)OC2=CC=NC=C2

Origin of Product

United States

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